4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
The compound 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one belongs to the 4-amino-1,2,4-triazin-5-one class, which is notable for its biochemical activity in medicinal and agricultural applications. Its structure features a triazinone core with a 4-amino group and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl substituent at position 2. This substitution pattern introduces both halogenated and sulfur-containing moieties, which are critical for its physicochemical properties and biological interactions .
Properties
IUPAC Name |
4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4OS/c11-7-2-1-3-8(12)6(7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNYGVMWHWVTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=CC(=O)N2N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and thiourea.
Formation of Intermediate: The 2-chloro-6-fluorobenzyl chloride reacts with thiourea to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological assays to study its effects on various biological pathways.
Pharmaceuticals: The compound is explored for its potential use in drug development.
Industry: It is used in the synthesis of other bioactive molecules and as a building block in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of 1,2,4-triazin-5-one derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight and Lipophilicity : The tert-butyl analog (MW 200.26 g/mol) is smaller than the target compound, which has a higher molecular weight due to the 2-chloro-6-fluorobenzyl group. This difference may influence logP values and bioavailability .
- Solid-State Characteristics : The tert-butyl derivative is a pale-yellow solid, while metamitron’s crystalline form is suitable for formulation as a herbicide. The target compound’s physical properties remain uncharacterized but could be inferred from analogs .
Biological Activity
The compound 4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a triazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClF N₄OS
- Molecular Weight : 304.79 g/mol
- Structure : The compound features a triazine ring with an amino group and a sulfanyl moiety, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group has been shown to interact with various enzymes, potentially leading to inhibition or modulation of their activity.
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Properties
Triazine derivatives have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition Studies
A study profiling various chemicals identified that certain triazine derivatives could inhibit key enzymes involved in metabolic pathways. For example:
- Cholinesterase Inhibition : Some related compounds demonstrated significant inhibition of cholinesterase, which is crucial for neurotransmitter regulation .
- Kinase Activity : Compounds similar in structure have shown selective inhibition of kinases associated with cancer progression .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that the tested compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Methicillin | 8 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
